molecular formula C7H13Cl2N3 B2368703 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride CAS No. 2377033-97-9

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2368703
CAS No.: 2377033-97-9
M. Wt: 210.1
InChI Key: AQGNIGWFQZAIIU-TXQFBUHCSA-N
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Description

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . This compound is characterized by the presence of an imidazole ring attached to a cyclobutane ring, which is further connected to an amine group. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.

Preparation Methods

The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of imidazole derivatives with cyclobutanone, followed by amination and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride can be compared with other imidazole-containing compounds, such as:

Properties

IUPAC Name

3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNIGWFQZAIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=NC=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-85-4
Record name 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
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